molecular formula C8H4Br2N2O2 B2485381 6,7-dibromo-1H-quinazoline-2,4-dione CAS No. 1260655-21-7

6,7-dibromo-1H-quinazoline-2,4-dione

Cat. No. B2485381
CAS RN: 1260655-21-7
M. Wt: 319.94
InChI Key: FFCJXNPHJNFXTN-UHFFFAOYSA-N
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Description

6,7-dibromo-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C8H3Br2N2O2.

Mechanism of Action

The mechanism of action of 6,7-dibromo-1H-quinazoline-2,4-dione is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of certain protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6,7-dibromo-1H-quinazoline-2,4-dione is its ease of synthesis. The compound can be synthesized in good yield using simple laboratory techniques. It also exhibits potent pharmacological activity, making it a promising candidate for drug development. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 6,7-dibromo-1H-quinazoline-2,4-dione. One area of interest is in the development of new anticancer agents based on the compound. Researchers are also exploring its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is interest in studying its mechanism of action in more detail to better understand how it exerts its pharmacological effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its ease of synthesis and potent pharmacological activity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in more detail.

Synthesis Methods

The synthesis of 6,7-dibromo-1H-quinazoline-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

6,7-dibromo-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. The compound has been found to exhibit promising anticancer and antiviral activity. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

6,7-dibromo-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCJXNPHJNFXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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